Propanenitrile, 3-(methylphenylamino)-
Description
Properties
IUPAC Name |
3-(N-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXLKTZOCSRXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059102 | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-34-8 | |
| Record name | N-(2-Cyanoethyl)-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Methylanilino)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 94-34-8 | |
| Source | DTP/NCI | |
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| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-methylanilino)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
N-(2-Cyanoethyl)-N-methylaniline, also known as Propanenitrile, 3-(methylphenylamino)-, 3-(Methyl(phenyl)amino)propanenitrile, or N-Methyl-N-(2-cyanoethyl)aniline, is primarily involved in the synthesis of oligonucleotides. It acts as a coupling agent in the phosphoramidite method, which is widely used for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides.
Mode of Action
The compound interacts with its targets, the nucleoside phosphoramidites, promoting internucleotide bond formation reactions. This interaction is crucial for the construction of an internucleotide linkage, a key stage in the chemical synthesis of oligonucleotides.
Biochemical Pathways
The compound is involved in the phosphoramidite method for oligonucleotide synthesis. This method enables higher speed and higher yield in internucleotide bond formation compared with other methods. The compound’s role in this pathway contributes to the efficient production of oligonucleotides.
Result of Action
The result of the compound’s action is the successful synthesis of oligodeoxyribonucleotides and oligoribonucleotides. These synthesized oligonucleotides have various applications in life sciences research, including serving as probes for detecting and imaging bioanalytes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It’s worth noting that exposure to volatile organic compounds (VOCs), a category that includes N-(2-Cyanoethyl)-N-methylaniline, has been associated with changes in serum lipid profiles, suggesting that environmental exposure could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Propanenitrile, 3-(methylphenylamino)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of Propanenitrile, 3-(methylphenylamino)- on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, Propanenitrile, 3-(methylphenylamino)- exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, altering the biochemical pathways within the cell. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propanenitrile, 3-(methylphenylamino)- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Propanenitrile, 3-(methylphenylamino)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and neurotoxicity in animal studies. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
Propanenitrile, 3-(methylphenylamino)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites within the cell. These interactions can have downstream effects on cellular processes and overall metabolic activity.
Transport and Distribution
Within cells and tissues, Propanenitrile, 3-(methylphenylamino)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of Propanenitrile, 3-(methylphenylamino)- is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Biological Activity
Propanenitrile, 3-(methylphenylamino)-, also known by its CAS number 94-34-8, is an organic compound that has garnered interest due to its potential biological activities. This article provides an in-depth review of the compound's biological activity, including its interactions with enzymes, toxicity, and applications in various fields.
Chemical Structure and Properties
Propanenitrile, 3-(methylphenylamino)- is characterized by the following molecular properties:
- Molecular Formula : C10H12N2
- Molecular Weight : Approximately 160.22 g/mol
- Solubility : Soluble in various organic solvents
- Log P (Partition Coefficient) : Approximately 1.81, indicating moderate lipophilicity which may enhance bioavailability across biological membranes.
The primary biological activity of propanenitrile, 3-(methylphenylamino)- appears to be its role as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs that are substrates for this enzyme. Such interactions are essential for understanding potential drug-drug interactions and optimizing therapeutic regimens.
Inhibition Profile
Research indicates that propanenitrile, 3-(methylphenylamino)- competes with substrates at the active site of CYP1A2, affecting the metabolism of various pharmaceuticals. This characteristic is particularly relevant in pharmacology and toxicology as it can influence the efficacy and safety profiles of drugs.
Toxicological Profile
While specific toxicity data for propanenitrile, 3-(methylphenylamino)- is limited, it has been classified as harmful upon ingestion or dermal contact. The presence of the cyano group suggests potential toxicity and irritant properties. Safety data sheets recommend handling this compound with caution due to its irritant nature .
Applications in Research
Propanenitrile, 3-(methylphenylamino)- has been utilized in various scientific research contexts:
- Proteomics Research : It is available from suppliers like Santa Cruz Biotechnology for applications in protein isolation and analysis.
- Drug Development : Its inhibitory effects on CYP1A2 make it a candidate for further investigation in drug development and therapeutic applications.
- Chemical Synthesis : The compound serves as an intermediate in synthesizing other organic compounds, expanding its utility in chemical research.
Comparative Analysis with Similar Compounds
The following table compares propanenitrile, 3-(methylphenylamino)- with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Dimethylaminomethyl)propanenitrile | C10H14N2 | Contains dimethylamino group |
| 4-(Methylphenylamino)propanenitrile | C10H12N2 | Substituted at para position |
| 3-(Phenylamino)propanenitrile | C9H10N2 | Lacks methyl group on amino |
Uniqueness : Propanenitrile, 3-(methylphenylamino)- is unique due to its specific arrangement of functional groups that confer distinct biological activities compared to its analogs. Its selective inhibition profile against CYP1A2 sets it apart from other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with propanenitrile derivatives:
- Antimicrobial Properties : Some derivatives have shown potential antimicrobial activity, indicating a broader application in medical research.
- Anticancer Activity : Investigations into related compounds suggest possible anticancer properties, warranting further exploration into their mechanisms and therapeutic potential.
Scientific Research Applications
Pharmacological Applications
Inhibition of Cytochrome P450 Enzymes
One of the primary pharmacological applications of propanenitrile, 3-(methylphenylamino)- is its role as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can significantly alter the pharmacokinetics of co-administered drugs that are substrates for this enzyme. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens.
Anticonvulsant Activity
Recent studies have indicated that derivatives of propanenitrile, 3-(methylphenylamino)- exhibit anticonvulsant activity. For instance, a series of analogs were synthesized and tested for their effects on seizure models in mice. Some compounds demonstrated marked anticonvulsant activity with minimal motor disturbances, suggesting their potential for treating epilepsy .
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
Propanenitrile, 3-(methylphenylamino)- can be effectively analyzed using reverse phase High-Performance Liquid Chromatography (RP-HPLC). This method utilizes a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). The technique is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
Case Study 1: Anticonvulsant Activity Evaluation
A study focused on synthesizing various analogs of propanenitrile derivatives to evaluate their anticonvulsant properties. The research involved administering these compounds to mice subjected to maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Notably, certain compounds exhibited significant anticonvulsant activity while causing fewer motor disturbances compared to established drugs like talampanel .
Case Study 2: Pharmacokinetic Studies Using HPLC
In another study, the application of RP-HPLC for analyzing propanenitrile was documented. The method allowed researchers to assess the purity of synthesized compounds and their pharmacokinetic profiles efficiently. This approach is critical in drug development processes where understanding the behavior of compounds in biological systems is essential .
Preparation Methods
Reaction Mechanism and Conditions
Cinnamonitrile (β-phenylacrylonitrile) reacts with excess benzene in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. The mechanism proceeds via electrophilic aromatic substitution, where AlCl₃ polarizes the cinnamonitrile’s double bond, generating a carbocation intermediate that attacks the benzene ring.
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Reactants :
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Cinnamonitrile (1.0 equiv)
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Benzene (5.0 equiv, solvent)
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Anhydrous AlCl₃ (1.2 equiv)
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Conditions :
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Reflux at 80–100°C for 12–16 hours under inert atmosphere.
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Acidic workup (5% HCl) to quench the catalyst.
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Yield : 95–98% after recrystallization from ethanol.
Key Advantages :
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High atom economy due to stoichiometric use of benzene.
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Scalable to multi-kilogram batches with minimal byproducts.
Cyanoethylation of m-Toluidine
Cyanoethylation, a well-established method for synthesizing β-aminonitriles, involves the nucleophilic addition of acrylonitrile to m-toluidine under basic conditions.
Reaction Protocol:
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Reactants :
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m-Toluidine (1.0 equiv)
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Acrylonitrile (1.1 equiv)
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Sodium hydroxide (0.1 equiv, catalyst)
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Conditions :
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Stirred in aqueous ethanol (50% v/v) at 60–70°C for 6–8 hours.
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Neutralization with acetic acid to pH 6–7.
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Yield : 80–85% after vacuum distillation.
Mechanistic Insights :
The base deprotonates m-toluidine, enhancing its nucleophilicity to attack acrylonitrile’s β-carbon. The reaction follows second-order kinetics, with rate dependence on both amine and acrylonitrile concentrations.
Comparative Analysis of Methods
Catalytic Hydrogenation of Nitro Precursors
Although less common, nitro-group reduction offers an alternative pathway. For example, 3-(3-nitrophenylamino)propanenitrile undergoes hydrogenation using Pt/C or Raney nickel under 2–5 MPa H₂ pressure. This method, however, is limited by the availability of nitro intermediates.
Purification and Characterization
Purification Techniques
Analytical Data
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¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.25 (t, 2H, CH₂CN), 3.80 (t, 2H, NCH₂), 6.60–7.20 (m, 4H, aromatic).
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HPLC : Retention time 8.2 min on C18 column (acetonitrile/water = 70:30).
Optimization Strategies
Catalyst Loading and Solvent Effects
Temperature Control
Industrial Applications and Derivatives
Propanenitrile, 3-(methylphenylamino)-, is a precursor to:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Propanenitrile, 3-(methylphenylamino)-, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting acrylonitrile derivatives with methylphenylamine under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol) to minimize side reactions like hydrolysis of the nitrile group. Catalysts such as potassium carbonate may enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate stability .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of Propanenitrile, 3-(methylphenylamino)-?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the nitrile carbon (~120 ppm in ¹³C NMR) and aromatic protons (6.5–7.5 ppm in ¹H NMR). The methylphenylamino group shows a singlet for the methyl protons (~2.3 ppm) and splitting patterns for aromatic protons .
- MS : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with exact mass matching the theoretical value. Fragmentation patterns (e.g., loss of the nitrile group or methylphenyl fragment) validate the structure .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of Propanenitrile, 3-(methylphenylamino)-?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA facilitates these analyses, with validation against experimental UV-Vis or IR spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization of Propanenitrile, 3-(methylphenylamino)- derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography : Resolve ambiguous NMR assignments by determining the crystal structure (e.g., SHELXL refinement ).
- 2D NMR (COSY, HSQC) : Clarify proton-proton coupling and carbon-proton connectivity.
- Dynamic NMR (DNMR) : Analyze conformational exchange in flexible substituents .
Q. What strategies optimize the regioselectivity of Propanenitrile, 3-(methylphenylamino)- in multi-step reactions, such as catalytic hydrogenation or electrophilic substitution?
- Methodological Answer :
- Catalytic Hydrogenation : Use palladium on carbon (Pd/C) under controlled H₂ pressure (1–3 atm) to selectively reduce unsaturated bonds while preserving the nitrile group.
- Electrophilic Aromatic Substitution (EAS) : Direct substituents to specific positions using directing groups. For example, the nitrile’s electron-withdrawing effect meta-directs electrophiles; steric hindrance from the methyl group further influences regioselectivity. Kinetic vs. thermodynamic control can be assessed via temperature-dependent studies .
Q. How do electron-withdrawing/donating substituents on the phenyl ring affect the biological activity of Propanenitrile, 3-(methylphenylamino)- derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase compound polarity, enhancing interactions with hydrophilic enzyme pockets (e.g., kinase inhibitors).
- Electron-Donating Groups (e.g., -OCH₃) : Improve membrane permeability via increased lipophilicity, critical for CNS-targeted agents.
- Comparative Assays : Test derivatives in enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., MTT assays for cytotoxicity). Molecular docking (AutoDock Vina) predicts binding affinities to targets like cytochrome P450 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
